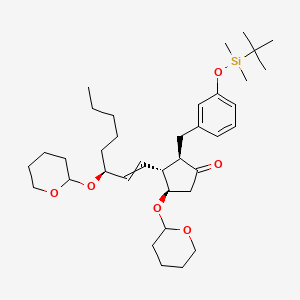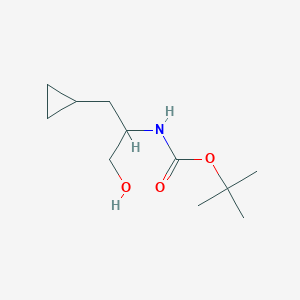
3-(Pentafluorosulfur)phenylacetic acid
Overview
Description
3-(Pentafluorosulfur)phenylacetic acid is an organic compound with the IUPAC name [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetic acid . It has a molecular weight of 280.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 280.19 .Scientific Research Applications
Penicillin Production
3-(Pentafluorosulfur)phenylacetic acid, a derivative of phenylacetic acid, plays a significant role in the production of penicillin. Phenylacetic acid is used as a precursor in penicillin biosynthesis. The addition of phenylacetic acid to the culture medium increases the total yield of penicillin, as found in studies on the production and chemical structure of different types of penicillin (Moyer & Coghill, 1947).
Biocatalysis in Pharmaceutical Synthesis
This compound is relevant in biocatalytic processes for synthesizing pharmaceutical compounds. The enzyme Penicillin acylase, when used with phenylacetic acid as an acylating agent, has shown efficacy in resolving chiral compounds, crucial for producing certain pharmaceuticals (Topgi et al., 1999).
Analytical Chemistry and Biochemistry
In analytical chemistry, derivatives of phenylacetic acid like this compound are employed in assays. For instance, the compound has been detected in human cerebrospinal fluid and plasma, quantified as its pentafluorobenzyl ester (Fellows et al., 1978).
Environmental and Industrial Applications
Phenylacetic acid derivatives are used in the separation and recovery of phenylacetic acid from aqueous streams, a process critical in various industries such as biotechnology and pharmaceutical manufacturing (Madan & Wasewar, 2017).
Molecular Biology and Protein Research
In molecular biology, para-pentafluorosulfanyl phenylalanine, a derivative of this compound, has been used for genetic encoding in proteins. Its unique properties enable specific and strong protein interactions, advancing research in structural biology and in-vivo studies (Qianzhu et al., 2020).
Safety and Hazards
The safety data sheet for 3-(Pentafluorosulfur)phenylacetic acid indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Properties
IUPAC Name |
2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-2-6(4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKXZMWGCIFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)






![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
